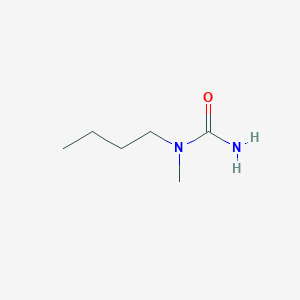
N-Butyl-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-methylurea (BMU) is a chemical compound that belongs to the class of N-alkyl-N'-methylureas. It is a colorless liquid with a faint odor and is soluble in water and organic solvents. BMU has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-methylurea is not fully understood, but it is believed to act as a nucleophile in chemical reactions due to the presence of the urea functional group. N-Butyl-N-methylurea can also form hydrogen bonds with other molecules, which can affect the reactivity and selectivity of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of N-Butyl-N-methylurea. However, studies have shown that N-Butyl-N-methylurea can be metabolized by liver enzymes and excreted in urine. N-Butyl-N-methylurea has also been reported to have low acute toxicity and is not expected to cause significant adverse effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Butyl-N-methylurea has several advantages for use in lab experiments, including its high solubility in water and organic solvents, low toxicity, and availability. However, N-Butyl-N-methylurea also has some limitations, such as its relatively high cost and limited commercial availability.
Direcciones Futuras
There are several future directions for research on N-Butyl-N-methylurea, including:
1. Development of new synthetic methods for N-Butyl-N-methylurea with improved yield and selectivity.
2. Investigation of the catalytic properties of N-Butyl-N-methylurea in various reactions, including asymmetric catalysis.
3. Synthesis of new materials using N-Butyl-N-methylurea as a building block, such as metal-organic frameworks and polymers.
4. Study of the biological activity of N-Butyl-N-methylurea and its potential applications in drug discovery and development.
5. Investigation of the environmental impact of N-Butyl-N-methylurea and its degradation products.
In conclusion, N-Butyl-N-methylurea is a versatile and promising chemical compound with potential applications in various scientific fields. Further research is needed to fully understand its properties and potential uses.
Métodos De Síntesis
N-Butyl-N-methylurea can be synthesized by reacting butylamine and dimethyl carbonate in the presence of a base catalyst. The reaction can be carried out at room temperature and atmospheric pressure, and the yield of N-Butyl-N-methylurea can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
N-Butyl-N-methylurea has been extensively studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and material science. N-Butyl-N-methylurea has been used as a solvent and a reagent in chemical reactions, such as the synthesis of carbamates and ureas. N-Butyl-N-methylurea has also been used as a ligand in coordination chemistry and as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of nitroarenes. In material science, N-Butyl-N-methylurea has been used as a building block for the synthesis of polymers and metal-organic frameworks.
Propiedades
Número CAS |
135124-62-8 |
|---|---|
Nombre del producto |
N-Butyl-N-methylurea |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
1-butyl-1-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-8(2)6(7)9/h3-5H2,1-2H3,(H2,7,9) |
Clave InChI |
ABWBRDVCEGJZJF-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)N |
SMILES canónico |
CCCCN(C)C(=O)N |
Sinónimos |
Urea, N-butyl-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
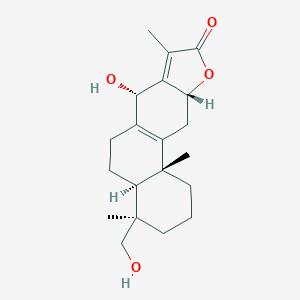
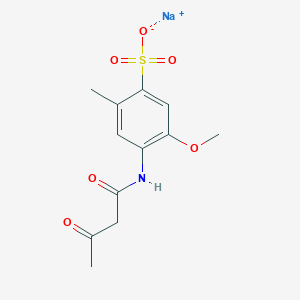
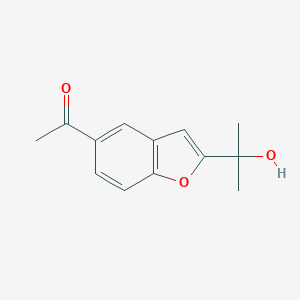
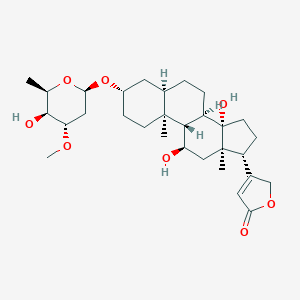

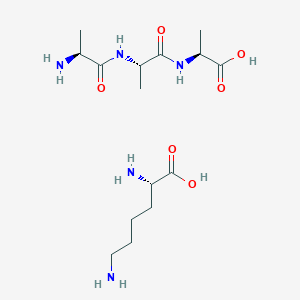

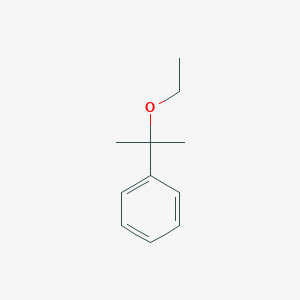



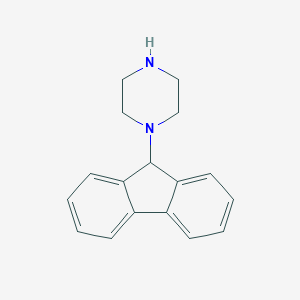
![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)